molecular formula C12H17F2N B13117125 1-(4-(Difluoromethyl)phenyl)pentan-1-aminehydrochloride

1-(4-(Difluoromethyl)phenyl)pentan-1-aminehydrochloride

Cat. No.: B13117125
M. Wt: 213.27 g/mol
InChI Key: DGXVGNLNVZFZBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Difluoromethyl)phenyl)pentan-1-aminehydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. The presence of the difluoromethyl group imparts distinct chemical and physical characteristics, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Difluoromethyl)phenyl)pentan-1-aminehydrochloride typically involves the introduction of the difluoromethyl group into the phenyl ring, followed by the formation of the pentan-1-amine structure. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Difluoromethyl)phenyl)pentan-1-aminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 1-(4-(Difluoromethyl)phenyl)pentan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(Difluoromethyl)phenyl)pentan-1-aminehydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring enhanced lipophilicity, metabolic stability, and specific biological interactions .

Properties

Molecular Formula

C12H17F2N

Molecular Weight

213.27 g/mol

IUPAC Name

1-[4-(difluoromethyl)phenyl]pentan-1-amine

InChI

InChI=1S/C12H17F2N/c1-2-3-4-11(15)9-5-7-10(8-6-9)12(13)14/h5-8,11-12H,2-4,15H2,1H3

InChI Key

DGXVGNLNVZFZBE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=C(C=C1)C(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.